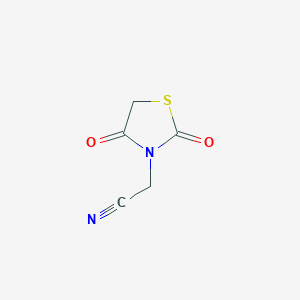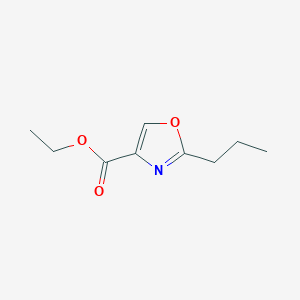
(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-二氧代噻唑烷-3-基)乙腈是一种杂环化合物,其结构中包含硫原子和氮原子。该化合物属于噻唑烷二酮家族,该家族以其多样的生物活性及其在药物化学中的应用而闻名。腈基的存在增加了其反应性和各种化学转化的可能性。
准备方法
合成路线和反应条件: (2,4-二氧代噻唑烷-3-基)乙腈的合成通常涉及适当前体的环化。一种常见的方法包括在碱的存在下,硫代酰胺与腈的反应。反应条件通常需要加热,并使用乙醇或甲醇等溶剂来促进环化过程。
工业生产方法: 在工业环境中,(2,4-二氧代噻唑烷-3-基)乙腈的生产可能涉及连续流动反应器,以确保一致的质量和产量。催化剂的使用和优化反应条件可以提高合成过程的效率。
反应类型:
氧化: (2,4-二氧代噻唑烷-3-基)乙腈可以进行氧化反应,导致形成亚砜或砜。
还原: 腈基的还原可以生成伯胺。
取代: 该化合物可以参与亲核取代反应,其中腈基可以被其他官能团取代。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂。
还原: 催化加氢或使用如氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺或醇等亲核试剂可在碱性条件下使用。
主要产物:
氧化: 亚砜,砜。
还原: 伯胺。
取代: 各种取代的噻唑烷酮。
科学研究应用
(2,4-二氧代噻唑烷-3-基)乙腈在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗病毒特性。
医药: 探索其在开发新型治疗剂中的作用,特别是在治疗糖尿病和癌症方面的应用。
工业: 用于生产特种化学品和材料。
作用机制
(2,4-二氧代噻唑烷-3-基)乙腈的作用机制涉及其与特定分子靶标的相互作用。在医药应用中,它可能通过调节酶活性或结合参与代谢途径的受体来发挥作用。腈基可以参与氢键和其他相互作用,从而增强其对生物靶标的结合亲和力。
类似化合物:
- (2,4-二氧代噻唑烷-3-基)乙酸
- (2,4-二氧代噻唑烷-3-基)丙酸
比较:
- (2,4-二氧代噻唑烷-3-基)乙腈 由于腈基的存在而具有独特性,该基团赋予了其独特的反应性和化学修饰的可能性。
- (2,4-二氧代噻唑烷-3-基)乙酸 和(2,4-二氧代噻唑烷-3-基)丙酸 含有羧酸基团,与腈基相比,羧酸基团会影响其溶解度和反应性。
这份详细的概述全面地介绍了(2,4-二氧代噻唑烷-3-基)乙腈,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较。
相似化合物的比较
- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid
- (2,4-Dioxo-thiazolidin-3-yl)-propionic acid
Comparison:
- (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for chemical modifications.
- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid and (2,4-Dioxo-thiazolidin-3-yl)-propionic acid contain carboxylic acid groups, which influence their solubility and reactivity differently compared to the nitrile group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C5H4N2O2S |
|---|---|
分子量 |
156.16 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2 |
InChI 键 |
YYSURWPKPGJXQA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)


![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
